8-Bromo-2-methoxy-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQMRRPAOIGXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697846 | |

| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881658-92-0 | |

| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0)

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine ring system, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This scaffold is a key component in compounds targeting a range of diseases, including cancer and bacterial infections.[4][5] this compound (CAS No. 881658-92-0) has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a methoxy group at the 2-position and a bromine atom at the 8-position—provides two distinct points for synthetic diversification. The bromine atom serves as a prime handle for modern cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular complexity in drug discovery programs.[6] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical properties is the foundation of its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 881658-92-0 | [7] |

| Molecular Formula | C₉H₇BrN₂O | [7] |

| Molecular Weight | 239.07 g/mol | [7] |

| Appearance | Not specified, typically a solid | N/A |

| Purity | Typically ≥97% | [7] |

| Density | ~1.6 g/cm³ | [8] |

| Boiling Point | Not specified, likely high | [7] |

| Storage | Store at room temperature | [7] |

Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory precautions should be strictly followed. Always handle the compound in a well-ventilated area or chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Avoid formation of dust and aerosols.[8] In case of exposure, follow the precautionary statements outlined in the Safety Data Sheet (SDS).[8]

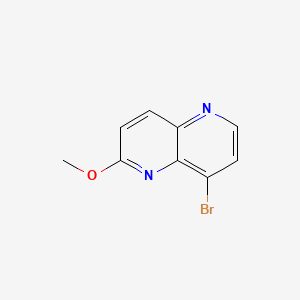

Caption: Chemical structure of this compound.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily defined by the reactivity of its C8-bromo substituent. This position is amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 8-position, a key step in building the core of many kinase inhibitors.[6]

Causality of Experimental Choices:

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used.[11] The choice of catalyst and ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve reaction rates and yields for challenging substrates by facilitating the rate-determining oxidative addition step and subsequent reductive elimination.[11]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[12][13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, with the choice often depending on the specific substrates and the need to avoid side reactions with base-labile functional groups.[11]

-

Solvent: The reaction is typically run in a mixture of an organic solvent (e.g., dioxane, DME, toluene) and water.[11] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific boronic acids.

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[11]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[11]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-aryl-2-methoxy-1,5-naphthyridine product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[9] The resulting 8-amino-1,5-naphthyridine derivatives are key scaffolds in many biologically active molecules, including potent and selective kinase inhibitors.[16][17]

Causality of Experimental Choices:

-

Catalyst/Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like RuPhos) are essential.[14] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent ligand-related side reactions like β-hydride elimination.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[9] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[9] The choice of base must be compatible with the functional groups present on both coupling partners.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[9][14][18]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative starting point and requires optimization based on the specific amine used.

-

Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium t-butoxide, 1.4 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, ensure the entire setup is performed under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Validation: Purify the crude product by silica gel column chromatography and validate the structure and purity by NMR and HRMS.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,5-naphthyridine core is a well-established scaffold in the design of protein kinase inhibitors.[1][16] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[19] The ability to readily functionalize the 8-position of the 2-methoxy-1,5-naphthyridine core via Suzuki and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the scaffold. This is essential for developing potent and selective inhibitors by optimizing interactions within the kinase's ATP-binding pocket. For example, derivatives of naphthyridines have shown inhibitory activity against c-Kit, VEGFR-2, and PDK-1, among others.[16][19]

Caption: Use of this compound in a typical drug discovery workflow.

The synthesis of canthin-6-ones, for instance, showcases this utility, where 8-bromo-2-methoxynaphthyridine is coupled with a phenylboronic acid via a Suzuki reaction to form a key 8-aryl intermediate, which is then cyclized to form the final bioactive core.[6] This strategy highlights how the subject compound serves as a robust platform for constructing complex, polycyclic systems with therapeutic potential.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile route to a vast library of novel compounds. A comprehensive understanding of its properties, handling, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

- Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link][1]

- Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link][3]

- Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020).

- Moldb. (n.d.). This compound CAS No.: 881658-92-0. Moldb. [Link][7]

- PubChem. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.

- Wikipedia. (n.d.).

- Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. [Link][5]

- Chemistry LibreTexts. (2023).

- ACS Publications. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry. [Link][26]

- PubMed. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2][8]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry. [Link][21]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][14]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][17]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][15]

- PubMed Central. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link][12]

- PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.

- PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. 881658-92-0 | this compound - Moldb [moldb.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, nitrogen-containing scaffold, combined with the reactive handles of a bromine atom and a methoxy group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents at the 8-position.[1] This strategic functionalization is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, intended to support its application in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its use.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 881658-92-0 | [2][3][4] |

| Molecular Formula | C₉H₇BrN₂O | [2][3] |

| Molecular Weight | 239.07 g/mol | [3] |

| Exact Mass | 237.974167 u | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 150.3 ± 26.5 °C (Predicted) | [2] |

| Refractive Index | 1.648 (Predicted) | [2] |

| XLogP3 | 2.2 (Predicted) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Not specified; related naphthyridines are often white to off-white solids. |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a compound. While a publicly available, peer-reviewed full data set for this compound is scarce, data for structurally similar compounds allows for a reliable prediction of its spectral characteristics.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the rings, as well as the electron-donating effect of the methoxy group.

¹³C NMR: The carbon spectrum will provide information on the carbon framework. The carbon attached to the bromine will be significantly shifted, and the carbons in the vicinity of the nitrogen atoms and the methoxy group will also show characteristic chemical shifts.

Table 2: Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.2-8.4 | Aromatic CH |

| ~7.8-8.0 | Aromatic CH |

| ~7.2-7.4 | Aromatic CH |

| ~4.0-4.2 | -OCH₃ |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, a characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Adducts [8]

| Ion/Adduct | Calculated m/z |

| [M+H]⁺ | 238.98146 |

| [M+Na]⁺ | 260.96340 |

| [M-H]⁻ | 236.96690 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, C=N, and C-O bonds.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1250-1000 | C-O stretch (aryl ether) |

| 700-550 | C-Br stretch |

Synthetic and Analytical Protocols

The following sections provide a plausible, though hypothetical, synthetic route and general protocols for the analysis of this compound, based on established methodologies for this class of compounds.[5][9]

Hypothetical Synthesis Protocol

-

Ring Formation: Construction of the 1,5-naphthyridine core can be achieved through established methods like the Skraup or Conrad-Limpach reactions, starting from appropriately substituted aminopyridines.[9]

-

Functionalization: Introduction of the bromo and methoxy groups can be accomplished through a series of steps involving halogenation of a hydroxy-naphthyridine intermediate, followed by methoxylation.[9]

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.[5]

Analytical Characterization Workflow

Handling and Safety

Based on the GHS information provided by suppliers, this compound should be handled with care.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

References

- Wiley-VCH. (2007). Supporting Information.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Moldb. (n.d.). This compound CAS No.: 881658-92-0.

- MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- PubChem. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.

- Reagentia. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (1 x 100 mg).

- PubChemLite. (n.d.). This compound.

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 881658-92-0 | this compound - Moldb [moldb.com]

- 4. This compound | 881658-92-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, nitrogen-containing scaffold, combined with strategically placed functional groups—a nucleophilic methoxy group and a synthetically versatile bromine atom—makes it a valuable intermediate for the construction of complex molecular architectures. The 1,5-naphthyridine core is a recognized privileged structure, appearing in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification, particularly through modern cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic strategy, and details its application as a key intermediate in drug discovery, with a focus on the widely employed Suzuki-Miyaura coupling reaction.

Physicochemical and Spectroscopic Profile

The unique arrangement of atoms in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its handling, reaction design, and characterization.

Core Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, while properties like density and predicted logP offer insights into appropriate solvent systems and potential biocompatibility.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [2] |

| Molecular Weight | 239.07 g/mol | [2] |

| Exact Mass | 237.974167 u | [3] |

| CAS Number | 881658-92-0 | [2][4] |

| Appearance | White to off-white solid (typical) | N/A |

| Density (predicted) | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point (predicted) | 150.3 ± 26.5 °C | [4] |

| XLogP3 (predicted) | 2.2 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While raw spectra are proprietary to manufacturers, typical data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Commercial suppliers often provide access to this data upon request for verification of purchased materials.[2][5]

-

¹H NMR & ¹³C NMR: These techniques are crucial for confirming the structural integrity of the molecule. The proton NMR would show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methoxy group protons. The carbon NMR would similarly display unique resonances for each carbon atom in the structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, which should match the molecular formula C₉H₇BrN₂O.[6] A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: This method helps identify the functional groups present. Key absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the aromatic rings, and C-O stretching of the methoxy group.[6]

Synthesis of the 1,5-Naphthyridine Core

A hypothetical, yet chemically sound, synthetic workflow is presented below. The rationale is to first construct a functionalized hydroxynaphthyridine core, which can then be halogenated and methylated to yield the target compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step. [7]2. Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. [8][9]3. Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. [10]

Experimental Protocol: Synthesis of an 8-Aryl-2-methoxy-1,5-naphthyridine Derivative

This protocol is a representative procedure adapted from literature methods for Suzuki-Miyaura couplings on similar heterocyclic systems. [8]It is designed to be a self-validating system where reaction progress can be monitored, and the product can be rigorously characterized.

Materials:

-

This compound

-

Arylboronic acid (e.g., 2-chlorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Thin-Layer Chromatography (TLC) supplies for monitoring

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the desired arylboronic acid (1.2 - 1.5 eq) and the base (2.0 - 3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the flask with a septum, and purge the system with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition and Reaction:

-

Through the septum, add the degassed, anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Monitoring the Reaction:

-

Periodically take small aliquots from the reaction mixture using a syringe and spot them on a TLC plate.

-

Elute the plate with an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Visualize the spots under UV light. The reaction is complete when the starting bromide spot has been completely consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent gradient to isolate the pure 8-aryl-2-methoxy-1,5-naphthyridine product.

-

Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [3][4]Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed heterocyclic compound with a confirmed molecular weight of 239.07 g/mol . While its direct synthesis requires a multi-step approach, its true value is realized in its application as a versatile building block. The presence of a methoxy group and a readily functionalized bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction provides a reliable and efficient pathway for synthesizing complex, substituted naphthyridines, which are key scaffolds in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their drug discovery and development programs.

References

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Organic Chemistry Portal. Suzuki Coupling.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(12), 10345-10381.

- Wikipedia. Suzuki reaction.

- Serrano, J. L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183.

- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- PubChem. This compound.

- ChemSrc. This compound.

Sources

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 2. This compound(881658-92-0) 1H NMR [m.chemicalbook.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 881658-92-0 | this compound - Moldb [moldb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Technical Guide to the Structural Elucidation of 8-Bromo-2-methoxy-1,5-naphthyridine

Introduction: The Significance of Naphthyridine Scaffolds in Drug Discovery

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including their use as kinase inhibitors and antibacterial agents.[1][2] The precise substitution on this scaffold is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 8-Bromo-2-methoxy-1,5-naphthyridine (CAS No. 881658-92-0) is a key intermediate in the synthesis of such biologically active molecules.[1][3] Its defined structure allows for selective functionalization, making it a valuable building block in drug development.[1]

This in-depth technical guide provides a comprehensive workflow for the unambiguous structure elucidation of this compound. We will explore a multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust characterization process.

Molecular Structure and Foundational Data

Before delving into the spectroscopic analysis, it is essential to establish the foundational information for the compound of interest.

| Parameter | Value | Source |

| Compound Name | This compound | [3] |

| CAS Number | 881658-92-0 | |

| Molecular Formula | C₉H₇BrN₂O | [3] |

| Molecular Weight | 239.07 g/mol | |

| SMILES | COC1=NC2=C(C=CN=C2C=C1)Br |

The structure of this compound is presented below. The numbering convention for the naphthyridine ring is crucial for the assignment of spectroscopic signals.

Caption: Workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry - Confirming the Molecular Formula

Mass spectrometry is the initial and one of the most critical steps, as it provides the molecular weight and, with high resolution, the elemental composition of the molecule. [4][5]

Expected Fragmentation Pattern and Isotopic Signature

The presence of a bromine atom is a key structural feature that gives a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [6]This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. [6][7]

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 238 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 240 | Molecular ion containing ⁸¹Br |

| [M-CH₃]⁺ | 223/225 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 207/209 | Loss of a methoxy radical |

| [M-Br]⁺ | 159 | Loss of a bromine radical |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approximately 1 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile. [8]2. Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF (Electrospray Ionization-Time of Flight) instrument. [5]3. Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). [8]4. Data Analysis:

-

Identify the molecular ion cluster and confirm the characteristic 1:1 ratio for the M⁺ and M+2 peaks, indicative of a single bromine atom. [6] * Determine the exact mass of the molecular ion and use it to calculate the elemental composition. For C₉H₇⁷⁹BrN₂O, the calculated exact mass is 237.9742 Da. The experimental value should be within a few ppm of this theoretical value.

-

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [9]For this compound, we expect to see characteristic vibrations for the aromatic C-H bonds, C=C and C=N bonds of the naphthyridine ring, and the C-O bond of the methoxy group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C and C=N stretch | Naphthyridine ring |

| 1250-1200 | Asymmetric C-O-C stretch | Aryl-O-CH₃ |

| 1050-1000 | Symmetric C-O-C stretch | Aryl-O-CH₃ |

| ~2950, ~2850 | C-H stretch | Methoxy -CH₃ |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with the expected vibrations for the proposed structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals. [10]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, the integration (number of protons in each environment), and the coupling patterns (which protons are adjacent to each other).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.0-7.2 | d | J₃,₄ ≈ 8.5 | 1H |

| H-4 | ~8.0-8.2 | d | J₄,₃ ≈ 8.5 | 1H |

| H-6 | ~8.8-9.0 | dd | J₆,₇ ≈ 4.2, J₆,₈ = 0 | 1H |

| H-7 | ~7.5-7.7 | d | J₇,₆ ≈ 4.2 | 1H |

| -OCH₃ | ~4.1-4.3 | s | - | 3H |

Rationale for Predictions: The chemical shifts are estimated based on data for similar substituted naphthyridines. [11]Protons on the pyridine ring are typically deshielded. The methoxy protons will appear as a singlet, as they have no adjacent protons. The aromatic protons will show doublet and doublet of doublets patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163-165 |

| C-3 | ~110-112 |

| C-4 | ~138-140 |

| C-4a | ~145-147 |

| C-6 | ~152-154 |

| C-7 | ~122-124 |

| C-8 | ~118-120 |

| C-8a | ~140-142 |

| -OCH₃ | ~54-56 |

Rationale for Predictions: The chemical shifts are estimated based on general values for substituted pyridines and naphthyridines. [12][13]The carbon attached to the oxygen (C-2) will be significantly downfield. The carbon attached to the bromine (C-8) will be upfield compared to an unsubstituted carbon due to the heavy atom effect.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between H-3 and H-4, and between H-6 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure.

Key Expected HMBC Correlations

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. [8]2. Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [8]3. Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D experiments (COSY, HSQC, HMBC) using standard pulse programs.

-

-

Data Analysis:

-

Assign all peaks in the ¹H and ¹³C spectra.

-

Use the COSY spectrum to identify coupled proton systems.

-

Use the HSQC spectrum to assign protonated carbons.

-

Use the HMBC spectrum to connect the different fragments of the molecule and confirm the overall structure. The correlation from the methoxy protons to C-2 is a critical piece of evidence.

-

Conclusion

The structural elucidation of a novel or key synthetic intermediate like this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the workflow outlined in this guide—starting with mass spectrometry to confirm the molecular formula, followed by IR spectroscopy to identify functional groups, and culminating in a comprehensive analysis of 1D and 2D NMR spectra to map the atomic connectivity—researchers can achieve an unambiguous and robust confirmation of the molecular structure. This level of analytical rigor is paramount for ensuring the quality and reliability of materials used in research and drug development.

References

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (n.d.). ResearchGate.

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.

- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.

- Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube.

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- This compound. (n.d.). MySkinRecipes.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar.

- Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). ResearchGate.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025, February 10). PubMed.

- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.

- 2.7 Mass Spectrometry of Some Common Functional Groups. (n.d.). Chemistry LibreTexts.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. jchps.com [jchps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

A Spectroscopic Guide to 8-Bromo-2-methoxy-1,5-naphthyridine: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-2-methoxy-1,5-naphthyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The strategic placement of a bromine atom and a methoxy group on the 1,5-naphthyridine scaffold offers versatile handles for further chemical modifications, making a thorough understanding of its spectroscopic signature essential for researchers in the field. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, offering insights into the structural confirmation and purity assessment of this compound.

Molecular Structure and Key Features

This compound possesses a rigid, planar bicyclic aromatic system. The electron-donating methoxy group at the 2-position and the electron-withdrawing bromine atom at the 8-position create a unique electronic environment, influencing the chemical shifts of the aromatic protons and carbons. The precise assignment of these spectroscopic signals is paramount for verifying the successful synthesis and for predicting the reactivity of the molecule in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants are highly informative for assigning the protons to their specific positions on the naphthyridine core.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.41 | d | 8.8 | 1H | H-4 |

| 8.01 | d | 4.8 | 1H | H-6 |

| 7.35 | d | 8.8 | 1H | H-3 |

| 7.21 | d | 4.8 | 1H | H-7 |

| 4.09 | s | - | 3H | -OCH₃ |

Insight into the Spectrum: The downfield chemical shifts of the aromatic protons are characteristic of their location in an electron-deficient heteroaromatic system. The doublet at 8.41 ppm is assigned to the H-4 proton, which is coupled to the H-3 proton with a typical ortho-coupling constant of 8.8 Hz. The H-6 proton, appearing as a doublet at 8.01 ppm, shows a smaller coupling constant of 4.8 Hz, consistent with its coupling to the H-7 proton across the pyridine ring. The methoxy group protons appear as a sharp singlet at 4.09 ppm, a characteristic region for such functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution within the aromatic system.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.7 | C-2 |

| 152.9 | C-8a |

| 142.8 | C-4a |

| 141.6 | C-6 |

| 138.9 | C-4 |

| 126.1 | C-8 |

| 123.5 | C-7 |

| 111.8 | C-3 |

| 54.1 | -OCH₃ |

Insight into the Spectrum: The carbon atom C-2, directly attached to the electronegative oxygen of the methoxy group, exhibits the most downfield chemical shift at 163.7 ppm. The carbon bearing the bromine atom, C-8, is observed at 126.1 ppm. The quaternary carbons, C-8a and C-4a, are found at 152.9 and 142.8 ppm, respectively. The upfield signal at 54.1 ppm corresponds to the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (for ⁷⁹Br) | 238.9815 | 239.0 |

| [M+H]⁺ (for ⁸¹Br) | 240.9794 | 241.0 |

Insight into the Spectrum: The mass spectrum displays a characteristic pair of peaks for the protonated molecular ion ([M+H]⁺) at m/z 239.0 and 241.0, with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₉H₇BrN₂O) with high accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1610-1580 | Strong | C=C and C=N stretching |

| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050-1000 | Strong | Aryl-O-C stretch (symmetric) |

| ~850-800 | Strong | C-H out-of-plane bending |

Insight into the Spectrum: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the core. The strong absorptions in the 1610-1580 cm⁻¹ region are characteristic of the conjugated C=C and C=N bonds within the naphthyridine ring system. The prominent bands in the 1250-1000 cm⁻¹ region are indicative of the aryl-ether linkage of the methoxy group.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer for the analysis.

-

Parameters: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound using the described spectroscopic techniques.

Conclusion

The spectroscopic data presented in this guide provide a robust and definitive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy allows for an unambiguous confirmation of the molecular structure. This information is indispensable for researchers utilizing this versatile building block in the synthesis of novel compounds with potential applications in medicine and materials science, ensuring the integrity of their starting materials and the successful outcome of their synthetic endeavors.

References

The spectroscopic data presented in this guide are compiled and interpreted based on standard principles of organic spectroscopy and data for structurally related compounds. Specific experimental data for this compound can be found in patent literature, such as WO 2006/032466 A1, which describes its synthesis.

An In-depth Technical Guide to the Solubility of 8-Bromo-2-methoxy-1,5-naphthyridine in Organic Solvents

Abstract

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in synthetic transformations and its potential as a scaffold for novel therapeutics necessitate a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on the molecule's structural attributes and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their laboratories. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences every stage of the drug discovery and development pipeline.[2] From reaction kinetics in a flask to bioavailability in a patient, the extent to which a compound dissolves in a given solvent system governs its utility and performance. For a molecule like this compound, a precise understanding of its solubility profile is essential for:

-

Synthetic Route Optimization: Selecting appropriate solvents for reactions, crystallizations, and purifications.

-

Formulation Development: Designing effective drug delivery systems.

-

Analytical Method Development: Preparing solutions for characterization and quantification.

-

In Vitro and In Vivo Screening: Ensuring accurate concentration of the compound in biological assays.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective application.

Molecular Profile of this compound

To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [3] |

| Molecular Weight | 239.07 g/mol | [4] |

| Appearance | White to off-white solid | [5] (by analogy) |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Calculated |

The 1,5-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms.[6] The presence of a bromine atom and a methoxy group further influences the molecule's polarity and potential for intermolecular interactions. The XLogP3 value of 2.2 suggests a moderate level of lipophilicity.[3] The molecule possesses hydrogen bond acceptors in the form of the nitrogen atoms of the naphthyridine ring and the oxygen atom of the methoxy group, but lacks hydrogen bond donors. This profile suggests that this compound will exhibit favorable solubility in a range of organic solvents, particularly those that are moderately polar and capable of engaging in dipole-dipole interactions.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding can be gained by considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

-

Van der Waals Forces: These are weak, non-specific interactions that will be present between this compound and all organic solvents.

-

Dipole-Dipole Interactions: The polarized C-Br and C-O bonds, as well as the nitrogen atoms in the naphthyridine ring, create a molecular dipole moment. Solvents with a significant dipole moment (e.g., acetone, ethyl acetate) will engage in favorable dipole-dipole interactions, enhancing solubility.

-

Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonding due to the absence of hydrogen bond donors, its hydrogen bond acceptors can interact with protic solvents (e.g., alcohols).

Based on this analysis, we can predict a qualitative solubility profile.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the nitrogen and oxygen atoms. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to solvate a wide range of compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent. | |

| Acetonitrile | Moderate | Polar aprotic solvent, but generally a weaker solvent than DMSO or DMF. | |

| Acetone | Moderate | Good dipole-dipole interactions. | |

| Non-Polar | Toluene, Hexane | Low | Mismatch in polarity, weak solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Good | Capable of dipole-dipole interactions. |

| Chloroform | Good | Similar to DCM. | |

| Ethers | Diethyl Ether | Low to Moderate | Lower polarity compared to other aprotic polar solvents. |

| Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reproducible research.[7] Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.[8]

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method relies on detecting the turbidity that results from compound precipitation.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle agitation.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[9]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Workflow for Thermodynamic Solubility by Shake-Flask Method.

Practical Implications and Troubleshooting

-

Solvent Purity: The purity of the organic solvent can significantly impact solubility. Always use high-purity, anhydrous solvents when possible.

-

Compound Purity and Polymorphism: The presence of impurities or different polymorphic forms of this compound can affect its solubility.[7] It is advisable to characterize the solid-state properties of the material before conducting solubility studies.

-

Temperature Effects: Solubility is generally temperature-dependent. Ensure that all experiments are conducted at a well-controlled and recorded temperature.

-

pH Effects (in aqueous-organic mixtures): While this guide focuses on organic solvents, if working with mixtures containing water, the pH can have a dramatic effect on the solubility of compounds with ionizable groups. This compound is a weak base and its solubility in aqueous-organic mixtures will increase at lower pH.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While quantitative data in the public domain is scarce, a predictive framework based on its molecular structure provides valuable guidance for solvent selection. For precise and reliable data, the experimental protocols for kinetic and thermodynamic solubility determination outlined in this guide offer robust methodologies. By applying these principles and techniques, researchers can optimize their experimental conditions, leading to more efficient and reproducible outcomes.

References

- U.S. Food and Drug Administration. (2011).

- ChemicalBook. (2025).

- Echemi. This compound.

- Slideshare. solubility experimental methods.pptx.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

- Jadhav, D. S. (2013).

- PubChem. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.

- MDPI. (2024).

- PubChem. 1,5-Naphthyridine.

- ChemicalBook. (2025). This compound | 881658-92-0.

- XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 881658-92-0 Name: this compound.

- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

- Moldb. This compound CAS No.

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Merck Millipore.

- Thermo Fisher Scientific. (2025).

- Molecules. (2021).

- MDPI.

- Biosynth. This compound | 881658-92-0 | GKB65892.

- Benchchem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. echemi.com [echemi.com]

- 4. 881658-92-0 | this compound - Moldb [moldb.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 8-Bromo-2-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 8-Bromo-2-methoxy-1,5-naphthyridine

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted naphthyridine core is a privileged scaffold found in a variety of biologically active molecules. The strategic placement of the bromo and methoxy groups offers synthetic handles for diversification, allowing for its use in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atom, for instance, is well-suited for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.

Given its pivotal role in the synthesis of novel compounds, a thorough understanding of the safe handling, storage, and reactivity of this compound is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential precautions and procedures for working with this valuable synthetic intermediate.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

These classifications necessitate stringent adherence to safety protocols to minimize exposure risks.

Prudent Handling: A Multi-faceted Approach to Safety

The handling of this compound requires a systematic approach that combines engineering controls, appropriate personal protective equipment (PPE), and meticulous laboratory practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to minimize the risk of inhalation. An emergency eyewash station and a safety shower should be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is mandatory when working with this compound. The following table outlines the recommended PPE and the rationale for its use.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be considered when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Prevents skin contact, which can be harmful. Nitrile gloves offer good resistance to a range of chemicals. |

| Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | Protects personal clothing from contamination and minimizes skin exposure. |

| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes the risk of inhaling harmful dust or vapors. The need for respiratory protection should be determined by a risk assessment. |

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for the safe handling of this compound, from preparation to post-handling procedures.

Caption: A stepwise workflow for the safe handling of this compound.

Storage Protocols for Maintaining Chemical Integrity

Proper storage of this compound is crucial for maintaining its purity and preventing degradation.

Recommended Storage Conditions

The following table summarizes the optimal storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C. | Lower temperatures can slow down potential degradation pathways. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. | Protects the compound from atmospheric moisture and oxygen, which could potentially react with the compound or promote degradation. |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures that any potential vapors do not accumulate and reduces the risk of accidental reactions. |

| Container | Use the original supplier's container or a clearly labeled, chemically resistant container with a secure closure. | Prevents contamination and ensures proper identification of the substance. |

Chemical Incompatibilities

-

Strong oxidizing agents: These can react exothermically with organic materials.

-

Strong bases: These may promote dehydrohalogenation or other decomposition reactions.

-

Reactive metals: Such as alkali metals, which can react with halogenated compounds.

A thorough risk assessment should be conducted before mixing this compound with any other chemical for the first time.

Reactivity Profile: A Chemist's Perspective

The synthetic utility of this compound stems from its predictable reactivity. The electron-deficient nature of the naphthyridine ring system, further influenced by the methoxy and bromo substituents, dictates its chemical behavior.

The bromine atom at the 8-position is a key site for functionalization. It is susceptible to a variety of transformations, including:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine nitrogens activates the ring towards nucleophilic attack, making the displacement of the bromide by nucleophiles such as amines, alkoxides, and thiolates a feasible synthetic route.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is a major avenue for the derivatization of this compound. It can readily participate in reactions like:

-

Suzuki Coupling: with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: with amines to form C-N bonds.

-

Heck Reaction: with alkenes to form C-C bonds.

-

Sonogashira Coupling: with terminal alkynes to form C-C bonds.

-

The methoxy group at the 2-position is generally more stable but can potentially be cleaved under harsh acidic conditions.

Information on the thermal decomposition of this compound is not available in the reviewed literature. However, like many halogenated organic compounds, combustion may produce toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

The following first-aid measures are recommended based on the known hazards of the compound:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate the area: Restrict access to the spill site.

-

Ensure proper ventilation: Work in a fume hood if the spill is contained there.

-

Wear appropriate PPE: Including respiratory protection if necessary.

-

Contain the spill: Use an inert absorbent material like vermiculite or sand.

-

Collect the material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Waste Disposal

As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams. It should be collected in a clearly labeled, sealed container for hazardous waste. Disposal should be carried out through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | |

| Molecular Weight | 239.07 g/mol | |

| Appearance | Solid (form not specified) | Assumed based on typical organic compounds of this size. |

| Boiling Point | Not available | |